molecular formula C37H70O2 B12567766 Heptatriaconta-2,4-dienoic acid CAS No. 183259-24-7

Heptatriaconta-2,4-dienoic acid

Cat. No.: B12567766
CAS No.: 183259-24-7
M. Wt: 546.9 g/mol
InChI Key: BNYNIUZAHILALE-UHFFFAOYSA-N
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Description

Heptatriaconta-2,4-dienoic acid is a hypothetical 37-carbon unsaturated fatty acid with conjugated double bonds at positions 2 and 3. These analogs exhibit diverse biological activities, including antimicrobial, antitumor, and metabolic functions, often derived from microbial sources such as Streptomyces species.

Properties

CAS No.

183259-24-7

Molecular Formula

C37H70O2

Molecular Weight

546.9 g/mol

IUPAC Name

heptatriaconta-2,4-dienoic acid

InChI

InChI=1S/C37H70O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)39/h33-36H,2-32H2,1H3,(H,38,39)

InChI Key

BNYNIUZAHILALE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptatriaconta-2,4-dienoic acid can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted dienamides from ketene dithioacetal. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Heptatriaconta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.

    Substitution: The compound can undergo substitution reactions at the double bonds, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can be used in the presence of hydrogen gas.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated fatty acids

    Substitution: Halogenated derivatives

Scientific Research Applications

Heptatriaconta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and functional materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of heptatriaconta-2,4-dienoic acid involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key dienoic acids structurally related to heptatriaconta-2,4-dienoic acid, highlighting their chain lengths, substituents, sources, and biological roles:

Compound Name Carbon Chain Substituents Source Biological Activity/Application References
Hexa-2,4-dienoic acid (Sorbic acid) 6 None Synthetic/Streptomyces spp. Antimicrobial preservative
2-Hydroxy-6-oxo-hepta-2,4-dienoic acid 7 Hydroxyl, keto groups Microbial meta-cleavage pathways Intermediate in biphenyl degradation
5-Phenyl-penta-2,4-dienoic acid 5 Phenyl group Biosynthetic pathways Research in chemical synthesis
(2E,4E)-4-Methylhexa-2,4-dienoic acid 6 Methyl group Streptomyces spp. (jomthonic acids) Induces adipocyte differentiation
(2E,4E)-13-Hydroxytetradec-2,4-dienoic acid 14 Hydroxyl group Streptomyces spp. (verucopeptin) Antitumor antibiotic activity
4-Ethylhexa-2,4-dienoic acid 6 Ethyl group Synthetic/chemical studies Structural analysis and modeling

Detailed Analysis of Key Compounds

Hexa-2,4-dienoic Acid (Sorbic Acid)
  • Applications : Widely used as a food preservative (E200) due to its antimicrobial properties .
  • Safety : Classified under GHS 1.0 with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
2-Hydroxy-6-oxo-hepta-2,4-dienoic Acid
  • Role in Metabolism: A key intermediate in microbial degradation of aromatic compounds like biphenyl, forming benzoic acid and 2-hydroxypenta-2,4-dienoic acid via meta-cleavage pathways .
  • Analytical Utility : Used in spectroscopy and chromatography due to distinct absorption characteristics .
5-Phenyl-penta-2,4-dienoic Acid
  • Synthetic Relevance : Employed in optimizing biosynthetic pathways in entomopathogenic bacteria (Photorhabdus laumondii) .
  • Market Trends : Subject of global market analyses (2020–2025) for industrial applications .
(2E,4E)-4-Methylhexa-2,4-dienoic Acid
(2E,4E)-13-Hydroxytetradec-2,4-dienoic Acid
  • Antitumor Activity: Incorporated into verucopeptin, a cyclic lipopeptide from Actinomadura verrucosospora, showing inhibitory effects against Candida albicans and tumor cells .

Comparative Insights

  • Chain Length and Bioactivity: Shorter-chain dienoic acids (C5–C7) are often metabolic intermediates or preservatives, while longer-chain derivatives (C14–C37) exhibit specialized roles in antibiotics and lipid signaling.
  • Substituent Effects :

    • Methyl or ethyl groups enhance lipophilicity, influencing binding to cellular targets (e.g., adipocyte differentiation ).
    • Hydroxyl and keto groups increase polarity, enabling roles in enzymatic catalysis (e.g., meta-cleavage pathways ).

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